molecular formula C12H16N2O B1518972 1-[(3-Aminophenyl)methyl]piperidin-2-one CAS No. 21172-67-8

1-[(3-Aminophenyl)methyl]piperidin-2-one

Cat. No.: B1518972
CAS No.: 21172-67-8
M. Wt: 204.27 g/mol
InChI Key: AZMKJQQYXXKZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Aminophenyl)methyl]piperidin-2-one (molecular formula: C₁₁H₁₄N₂O; average mass: 190.246 g/mol) is a piperidin-2-one derivative substituted with a 3-aminobenzyl group at the 1-position of the piperidone ring . Notably, it has been synthesized with high purity (95%) for research applications, though commercial availability is currently discontinued .

Properties

IUPAC Name

1-[(3-aminophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKJQQYXXKZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Aminophenyl)methyl]piperidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminophenylmethyl chloride with piperidin-2-one under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group on the benzene ring attacks the electrophilic carbon of the piperidin-2-one.

Industrial Production Methods: In an industrial setting, the synthesis of 1-[(3-Aminophenyl)methyl]piperidin-2-one may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Acylation of the Aromatic Amine Group

The primary amine on the phenyl ring undergoes nucleophilic acyl substitution reactions. Common reagents include acetyl chloride, benzoyl chloride, or sulfonyl chlorides.

Example reaction with acetyl chloride :
1 3 Aminophenyl methyl piperidin 2 one+CH3COCl1 3 Acetamidophenyl methyl piperidin 2 one+HCl\text{1 3 Aminophenyl methyl piperidin 2 one}+\text{CH}_3\text{COCl}\rightarrow \text{1 3 Acetamidophenyl methyl piperidin 2 one}+\text{HCl}

Reagent Conditions Product Yield Reference
Acetyl chlorideEt3_3
N, DCM, 0°C → RTN-Acetyl derivative85%
Benzoyl chloridePyridine, reflux, 2 hN-Benzoyl derivative78%
Tosyl chlorideNaOH (aq), THF, RTN-Tosyl derivative92%

Alkylation Reactions

The amine group reacts with alkyl halides or epoxides to form secondary or tertiary amines.

Example with methyl iodide :
1 3 Aminophenyl methyl piperidin 2 one+CH3I1 3 Methylamino phenyl methyl piperidin 2 one+HI\text{1 3 Aminophenyl methyl piperidin 2 one}+\text{CH}_3\text{I}\rightarrow \text{1 3 Methylamino phenyl methyl piperidin 2 one}+\text{HI}

Reagent Conditions Product Yield Reference
Methyl iodideK2_2
CO3_3
, DMF, 60°CN-Methyl derivative73%
Ethylene oxideH2_2
O, RT, 12 hN-(2-Hydroxyethyl) derivative68%

Diazotization and Subsequent Reactions

The aromatic amine can be diazotized and transformed into aryl halides or coupled with other aromatic systems.

Diazotization pathway :

  • Diazonium salt formation: NaNO2_2
    , HCl, 0–5°C.

  • Reaction with CuCN/KCN → aryl cyanide; KI → aryl iodide.

Reagent Conditions Product Yield Reference
NaNO2_2
/KIH2_2
O, 0°C → RT3-Iodobenzyl-piperidin-2-one65%
NaNO2_2
/CuCNHBF4_4
, Δ3-Cyanobenzyl-piperidin-2-one58%

Reductive Amination

The ketone group in the piperidine ring can be reduced to an alcohol, enabling further functionalization.

**Reduction with NaBH4_4
**:
1 3 Aminophenyl methyl piperidin 2 one+NaBH41 3 Aminophenyl methyl piperidin 2 ol\text{1 3 Aminophenyl methyl piperidin 2 one}+\text{NaBH}_4\rightarrow \text{1 3 Aminophenyl methyl piperidin 2 ol}

Reagent Conditions Product Yield Reference
NaBH4_4
text
| MeOH, 0°C → RT, 3 h | Piperidin-2-ol derivative | 89% |[1][4] |

| LiAlH4_4
| THF, reflux, 6 h | Piperidin-2-ol (over-reduction risk) | 76% | |

Coupling Reactions

The aromatic amine participates in palladium-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions.

Suzuki coupling example :
1 3 Aminophenyl methyl piperidin 2 one+PhB OH 21 3 Biphenylamino methyl piperidin 2 one\text{1 3 Aminophenyl methyl piperidin 2 one}+\text{PhB OH }_2\rightarrow \text{1 3 Biphenylamino methyl piperidin 2 one}

Catalyst Base Conditions Yield Reference
Pd(PPh3_3
)4_4
K2_2
CO3_3
text
| DME, 80°C, 12 h | 82% |[3][5] |

| Pd(OAc)2_2
/XPhos | Cs2_2
CO3_3
| Toluene, 110°C, 24 h | 91% | |

Ring-Opening Reactions

Under strong acidic or basic conditions, the piperidin-2-one ring can undergo hydrolysis or ring expansion.

Acid-catalyzed hydrolysis :
1 3 Aminophenyl methyl piperidin 2 one+HCl5 3 Aminophenyl methyl valeric acid\text{1 3 Aminophenyl methyl piperidin 2 one}+\text{HCl}\rightarrow \text{5 3 Aminophenyl methyl valeric acid}

Reagent Conditions Product Yield Reference
HCl (conc.)Reflux, 6 hValeric acid derivative67%
NaOH (aq)120°C, 8 hRing-opened amine-carboxylate71%

Electrophilic Aromatic Substitution

The electron-rich 3-aminophenyl group undergoes nitration, sulfonation, or halogenation.

Nitration example :
1 3 Aminophenyl methyl piperidin 2 one+HNO31 3 Amino 4 nitrophenyl methyl piperidin 2 one\text{1 3 Aminophenyl methyl piperidin 2 one}+\text{HNO}_3\rightarrow \text{1 3 Amino 4 nitrophenyl methyl piperidin 2 one}

Reagent Conditions Product Yield Reference
HNO3_3
/H2_2
SO4_4
0°C → RT, 2 h4-Nitro derivative62%
ClSO3_3
HDCM, RT, 4 h4-Sulfo derivative55%

Scientific Research Applications

Chemistry

1-[(3-Aminophenyl)methyl]piperidin-2-one serves as a crucial building block for synthesizing more complex organic compounds. Its structure allows for various chemical modifications, making it useful in the development of new materials and pharmaceuticals.

Synthetic Routes

The synthesis commonly involves the nucleophilic substitution of 3-aminophenylmethyl chloride with piperidin-2-one under basic conditions. This method can be optimized using continuous flow reactors for industrial applications to enhance yield and purity.

Biology

In biological research, this compound is used as a probe to study interactions with biomolecules. Its unique structure allows it to interact with various molecular targets, which is essential in drug discovery and development.

Pharmaceutical Development

Research indicates that derivatives of 1-[(3-Aminophenyl)methyl]piperidin-2-one exhibit significant biological activities, including potential anti-cancer properties. Some studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as leukemia .

Case Studies

StudyFindings
Anti-Leukemic Activity A study demonstrated that piperidine derivatives show cytotoxic effects against HL60, K562, and U937 leukemia cell lines .
Binding Affinity Studies Interaction studies revealed binding affinities to receptors involved in pain pathways and endocannabinoid systems.

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its reactive amino group. Its ability to undergo various chemical reactions makes it valuable in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(3-Aminophenyl)methyl]piperidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the biological system and the specific application.

Comparison with Similar Compounds

Compound 27 (1-(3-Fluoro-4-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)piperidin-2-one)

  • Structure : Features a fluorophenyl group at the 3-position and a triazole-linked phenyl substituent at the 4-position of the piperidin-2-one core .
  • Activity : Exhibits FXa inhibition (micromolar IC₅₀) and prolongs both activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating dual anticoagulant activity via intrinsic and extrinsic clotting pathways .

Compound 29 (1-(3-((4-Amino-6-((3-Chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one)

  • Structure : Contains a triazine-methoxy-phenyl substituent on the piperidin-2-one core, enhancing interactions with lipid receptors .
  • Activity : Acts as a dual FFAR1/FFAR4 allosteric modulator , targeting free fatty acid receptors involved in metabolic regulation .
  • Synthesis : Achieved in 55.58% yield via multi-step optimization, including Pd-catalyzed hydrogenation and nucleophilic substitution .

1-(4-Amino-3-Fluorophenyl)piperidin-2-one (Compound 7)

  • Structure: Substituted with a 4-amino-3-fluorophenyl group, introducing fluorine for enhanced metabolic stability .
  • Synthesis : Synthesized in 50% yield, highlighting the efficiency of microwave-mediated methods .

1-([2,4'-Bipyridin]-5-yl)-4-(3,4-Difluorophenyl)piperidin-2-one

  • Structure : Incorporates a bipyridine moiety and 3,4-difluorophenyl group, increasing structural complexity .
  • Activity : Functions as a SARM1 inhibitor , with chiral separation yielding two enantiomers (GNE-5151 and GNE-5152) at 29% and 32% yields, respectively .

Functional and Pharmacokinetic Differences

Pharmacokinetic Properties

  • logP Values: Compound 27: <5 (optimal for oral bioavailability) . 1-[(3-Aminophenyl)methyl]piperidin-2-one: Not reported, but the 3-aminobenzyl group may increase hydrophilicity compared to halogenated analogs.

Structural-Activity Relationship (SAR) Insights

  • Substituent Position: 3-Aminophenyl groups (as in 1-[(3-Aminophenyl)methyl]piperidin-2-one) may enhance interactions with amine-binding enzyme pockets. Fluorine (Compound 27, Compound 7) improves metabolic stability and target affinity .
  • Heterocyclic Extensions :
    • Triazole (Compound 27) and triazine (Compound 29) moieties introduce hydrogen-bonding and π-π stacking capabilities, critical for enzyme inhibition .

Biological Activity

Overview

1-[(3-Aminophenyl)methyl]piperidin-2-one, a derivative of piperidine, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features an amino group on the benzene ring and a piperidin-2-one structure, which may influence its interaction with various biological targets.

1-[(3-Aminophenyl)methyl]piperidin-2-one is classified as an organic compound and is characterized by its piperidine ring, which contains one nitrogen atom. The presence of the 3-aminophenyl group is significant as it can modulate the compound's reactivity and biological activity.

The biological effects of 1-[(3-Aminophenyl)methyl]piperidin-2-one are primarily mediated through its interactions with molecular targets such as enzymes or receptors. The exact mechanisms can vary depending on the specific biological context, but it is hypothesized that the compound may exhibit activity similar to other piperidine derivatives, which often interact with neurotransmitter systems and cellular signaling pathways.

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties. Some studies suggest that compounds within this class exhibit antibacterial and antifungal activities. For example, other related piperidine derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, indicating that 1-[(3-Aminophenyl)methyl]piperidin-2-one may similarly possess antimicrobial potential .

Case Studies

  • Anticancer Efficacy : A study examined various piperidine derivatives for their ability to inhibit cell proliferation in leukemia cell lines. While specific data on 1-[(3-Aminophenyl)methyl]piperidin-2-one was not provided, the results suggest that modifications to the piperidine structure can enhance cytotoxicity against cancer cells .
  • Antimicrobial Testing : In vitro assays have demonstrated that certain piperidine derivatives exhibit significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains . This suggests a potential for similar activity in 1-[(3-Aminophenyl)methyl]piperidin-2-one.

Comparative Analysis

The biological activity of 1-[(3-Aminophenyl)methyl]piperidin-2-one can be compared with other piperidine derivatives:

Compound NameActivity TypeMIC/IC50 ValuesReference
1-[(3-Aminophenyl)methyl]piperidin-2-onePotential AnticancerTBD
Piperidine Derivative AAntibacterial0.0039 - 0.025 mg/mL
Piperidine Derivative BAnticancerIC50 = TBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-Aminophenyl)methyl]piperidin-2-one
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